2-Fluoro-6-iodo-4-methoxybenzaldehyde
Description
2-Fluoro-6-iodo-4-methoxybenzaldehyde is a halogenated benzaldehyde derivative featuring fluoro, iodo, and methoxy substituents at positions 2, 6, and 4, respectively. This compound belongs to a class of aromatic aldehydes widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing fluorine and iodine substituents modulate its electronic properties, while the methoxy group contributes to steric and electronic effects.
Properties
IUPAC Name |
2-fluoro-6-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZBWALMHHVINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-iodo-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 2-fluoro-4-methoxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2-fluoro-6-iodo-4-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Fluoro-6-iodo-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-iodo-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, the functional groups (fluorine, iodine, methoxy, and aldehyde) interact with reagents to form new bonds and products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Fluoro-6-iodo-4-methoxybenzaldehyde with key analogs:
Key Observations :
- Iodine’s lower electronegativity and larger atomic radius improve its utility in nucleophilic aromatic substitution or Suzuki-Miyaura cross-couplings compared to chlorine .
- Electronic Modulation : The 4-methoxy group donates electron density via resonance, countering the electron-withdrawing effects of fluorine and iodine. This balance may influence reactivity in condensation reactions (e.g., forming benzimidazoles, as seen in ).
Research Findings and Limitations
- Stability : Iodo compounds are often light-sensitive; storage under inert conditions is recommended.
- Data Gaps : Experimental data on melting points, solubility, and biological activity for the target compound are unavailable in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
